molecular formula C11H8ClNO3 B1368209 phthaloyl-L-alanine chloride CAS No. 4306-25-6

phthaloyl-L-alanine chloride

Cat. No. B1368209
CAS RN: 4306-25-6
M. Wt: 237.64 g/mol
InChI Key: FVLYPXOSHYZOPT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthaloyl-L-alanine chloride is a chemical compound with the molecular formula C11H8ClNO3. It is derived from phthaloyl chloride, which is an organic compound with the formula C8H4Cl2O2 . Phthaloyl-L-alanine chloride is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of phthaloyl-L-alanine chloride involves the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine . This leads to the formation of the corresponding ammonium salts . The subsequent reaction of these salts with triphenyltin (IV) chloride yields the compounds [NHEt3][SnPh3Cl(P-Gly)], [NHEt3][SnPh3Cl(P-Ala)], and [NHEt3][SnPh3Cl(BTC)], respectively .


Molecular Structure Analysis

The molecular structure of phthaloyl-L-alanine chloride is determined by X-ray diffraction studies . The structure is characterized by the presence of a bulky substituent (N-phthaloyl) at the stereogenic center, which promotes high stereoselectivity for kinetic resolution .


Chemical Reactions Analysis

The reaction between isophthaloyl chloride and m-phenylenediamine is used to synthesize a substance that later found use in producing Nomex®, a thermally stable and chemically inert fiber . This reaction is a significant example of the chemical reactions involving phthaloyl chloride, a precursor to phthaloyl-L-alanine chloride.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of phthaloyl-L-alanine chloride, based on the available information:

Synthesis of Ionic Compounds

Phthaloyl derivatives are used in the synthesis of ionic compounds like triphenyltin, which have various applications in materials science and catalysis .

Anti-inflammatory and Immunomodulatory Agents

Phthaloyl amino acid derivatives, including phthaloyl-L-alanine, have shown potential as anti-inflammatory and immunomodulatory agents. This could be relevant for medical research and drug development .

Amino Acid Protection

In peptide synthesis, phthaloyl (Pht) is used for N-protection of amino acids due to its stability against certain reactions and its ability to prevent racemization during synthesis .

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYPXOSHYZOPT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phthaloyl-L-alanine chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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